An In-depth Technical Guide to the Physical Properties of 2,6-Dimethyl-4-Hydroxypyridine
An In-depth Technical Guide to the Physical Properties of 2,6-Dimethyl-4-Hydroxypyridine
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 2,6-Dimethyl-4-Hydroxypyridine (CAS No: 13603-44-6), a heterocyclic organic compound of significant interest in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its molecular structure, tautomerism, and key physicochemical parameters. The guide synthesizes data from various sources to present a thorough understanding of its melting point, boiling point, solubility, spectral characteristics, and acidity, supported by experimental protocols and theoretical insights.
Introduction and Molecular Structure
2,6-Dimethyl-4-Hydroxypyridine, also known by its synonyms 2,6-Dimethyl-4-pyridinol and 4-Hydroxy-2,6-lutidine, is a substituted pyridine derivative with the molecular formula C₇H₉NO.[1][2] Its molecular weight is approximately 123.15 g/mol .[1] The core structure consists of a pyridine ring with methyl groups at the 2 and 6 positions and a hydroxyl group at the 4-position. This substitution pattern significantly influences its chemical behavior and physical properties.
A critical aspect of 2,6-Dimethyl-4-Hydroxypyridine's chemistry is its existence in tautomeric forms: the pyridinol form and the pyridone form (2,6-dimethyl-1H-pyridin-4-one).[3][4] The equilibrium between these two tautomers is influenced by the solvent environment.[4][5] In the solid state and in polar solvents, the pyridone form is generally more stable.[3][4] This tautomerism is a crucial consideration when interpreting spectral data and predicting reactivity.
Caption: Tautomeric equilibrium of 2,6-Dimethyl-4-Hydroxypyridine.
Physicochemical Properties: A Quantitative Overview
The physical characteristics of 2,6-Dimethyl-4-Hydroxypyridine are summarized in the table below. These properties are essential for its handling, purification, and application in various chemical processes.
| Property | Value | Source(s) |
| Appearance | White to off-white or pale yellow crystalline solid | [2][6] |
| Melting Point | 228-233 °C | [6] |
| Boiling Point | ~351 °C at 760 mmHg (Predicted) | |
| Density | ~1.013 g/cm³ | |
| Flash Point | ~93.1 °C | |
| Vapor Pressure | ~0.251 mmHg at 25 °C | |
| Refractive Index | ~1.501-1.503 | |
| pKa | Not explicitly found for this compound. The related compound, 2,6-lutidine, has a pKa of its conjugate acid of approximately 6.7.[7][8] This suggests that 2,6-Dimethyl-4-Hydroxypyridine is a moderately weak base. | |
| Solubility | Soluble in water and organic solvents such as DMSO and methanol.[2] |
Spectroscopic Profile
The spectroscopic data provides a detailed fingerprint of the molecule, confirming its structure and offering insights into its electronic and vibrational states.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. In a dimethyl sulfoxide (DMSO) solution, 2,6-Dimethyl-4-Hydroxypyridine exhibits a primary absorption maximum (λmax) at approximately 267 nm.[6] This absorption is attributed to a π→π* electronic transition within the aromatic system.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of 2,6-Dimethyl-4-Hydroxypyridine shows a strong absorption band around 3427 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group in the pyridinol tautomer.[6] An additional band may be observed at approximately 3144 cm⁻¹, corresponding to the N-H stretching vibration of the pyridone tautomer, providing evidence for the tautomeric equilibrium in the sample.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR: In a deuterated dimethyl sulfoxide (DMSO-d₆) solution, the aromatic protons of the pyridine ring appear as a sharp singlet at approximately δ 7.57 ppm.[6] This is consistent with the symmetrical substitution of the ring.
-
¹³C NMR: The ¹³C NMR spectrum in deuterated chloroform (CDCl₃) shows a signal for the methyl carbons at approximately δ 19.6 ppm.[6] A key diagnostic peak for the pyridone tautomer appears at around δ 167.6 ppm, corresponding to the carbonyl carbon (C=O).[6] The aromatic carbons resonate in the region of δ 140-150 ppm.[6]
Experimental Protocols
This section outlines standardized methodologies for the determination of key physical properties of 2,6-Dimethyl-4-Hydroxypyridine.
Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Finely grind a small amount of 2,6-Dimethyl-4-Hydroxypyridine using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.
-
Measurement: Place the capillary tube in the heating block of the melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.[9][10][11]
Caption: Workflow for melting point determination.
Solubility Determination (Qualitative)
Principle: "Like dissolves like." The solubility of a compound in a particular solvent depends on the polarity of both the solute and the solvent.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Spatula
-
Pipettes
Procedure:
-
Sample Preparation: Add approximately 10-20 mg of 2,6-Dimethyl-4-Hydroxypyridine to a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the chosen solvent (e.g., water, ethanol, DMSO) to the test tube.
-
Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 1-2 minutes.
-
Observation: Visually inspect the solution. If the solid has completely dissolved, it is considered soluble. If a significant amount of solid remains, it is sparingly soluble or insoluble. For more quantitative results, a shake-flask method followed by analytical quantification (e.g., HPLC) is recommended.[12][13][14][15]
Safety and Handling
2,6-Dimethyl-4-Hydroxypyridine should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is important to work in a well-ventilated area or under a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
The physical properties of 2,6-Dimethyl-4-Hydroxypyridine are well-defined, making it a manageable compound for laboratory and industrial applications. Its high melting point indicates strong intermolecular forces in the solid state, likely due to hydrogen bonding facilitated by the pyridone tautomer. The spectroscopic data provides a clear structural fingerprint, with the tautomeric equilibrium being a key feature to consider during analysis. The provided experimental protocols offer a foundation for the consistent and accurate determination of its physical characteristics. Further research to obtain a precise pKa value and quantitative solubility data in various solvents would be beneficial for a more complete understanding of this versatile molecule.
References
-
PubChem. (n.d.). 2,6-Lutidine. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Melting point determination. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
-
University of Babylon. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
-
University of Technology, Iraq. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Defense Technical Information Center. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]
-
Clarion University. (n.d.). Determination of Melting Point. Science in Motion. Retrieved from [Link]
-
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Pyridone. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,6-Lutidine. Retrieved from [Link]
-
ResearchGate. (2025, August 6). INFRARED SPECTRA OF 2,6-DIMETHYL-4-PYRONE COMPLEXES. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra of 2 in pyridine at varying concentrations:. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000087). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). INFRARED SPECTRA OF 2,6-DIMETHYL-4-PYRONE COMPLEXES. Retrieved from [Link]
-
Schlegel Group - Wayne State University. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 2,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Sciencemadness.org. (2016, July 12). Tautomers of substituted Pyridines. Retrieved from [Link]
Sources
- 1. 2,6-Dimethyl-4-hydroxypyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. CAS 13603-44-6: 2,6-Dimethyl-4-pyridinol | CymitQuimica [cymitquimica.com]
- 3. 2,6-Dimethyl-4-Hydroxypyridine | 13603-44-6 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 6. Buy 2,6-Dimethyl-4-Hydroxypyridine | 7516-31-6 [smolecule.com]
- 7. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. byjus.com [byjus.com]
- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. lup.lub.lu.se [lup.lub.lu.se]
